(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S2 and its molecular weight is 446.49. The purity is usually 95%.
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Biological Activity
The compound (3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, identified by its CAS number 894682-19-0, represents a novel class of thiazine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H16F2N2O3S2 with a molecular weight of 446.5 g/mol. The compound features a thieno[3,2-c][1,2]thiazin core structure that is substituted with fluorobenzyl and fluoromethylphenyl groups, which are known to influence biological activity through various mechanisms.
Property | Value |
---|---|
CAS Number | 894682-19-0 |
Molecular Formula | C21H16F2N2O3S2 |
Molecular Weight | 446.5 g/mol |
Structure | Thieno[3,2-c][1,2]thiazin core with fluorinated substituents |
Anticancer Properties
Recent studies have indicated that thiazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated potent antiproliferative activity against various cancer cell lines. In vitro assays suggest that the incorporation of fluorine atoms enhances the compound's interaction with cellular targets involved in cancer progression.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies on fluorinated benzothiazoles have shown that they can inhibit cancer cell growth without a biphasic dose-response curve, making them suitable candidates for further development as chemotherapeutic agents .
Antimicrobial Activity
The biological evaluation of related compounds has revealed promising antimicrobial activity. The presence of specific functional groups in thiazine derivatives has been linked to enhanced interaction with microbial targets.
- Case Study : A study involving thiazine derivatives showed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymes .
Enzyme Inhibition
Thiazine derivatives have also been studied for their potential as enzyme inhibitors. For example, they may inhibit tyrosinase activity, which is critical in melanin biosynthesis.
Properties
IUPAC Name |
(3Z)-3-[(3-fluoro-4-methylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S2/c1-13-5-6-16(10-17(13)23)24-11-19-20(26)21-18(7-8-29-21)25(30(19,27)28)12-14-3-2-4-15(22)9-14/h2-11,24H,12H2,1H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXYCHSCZYMJPA-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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